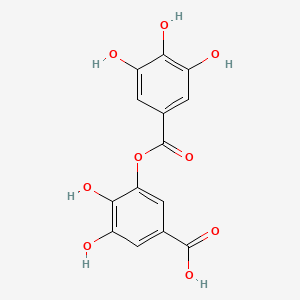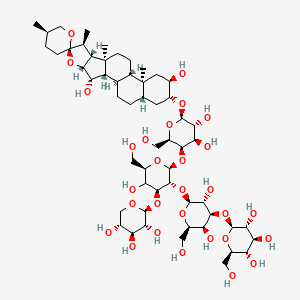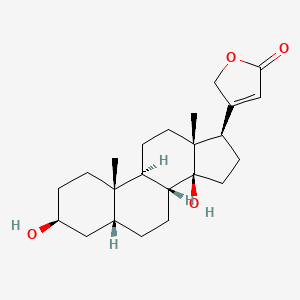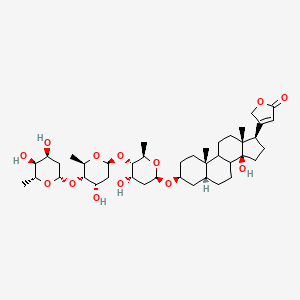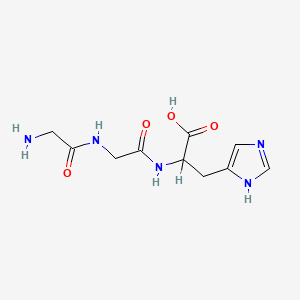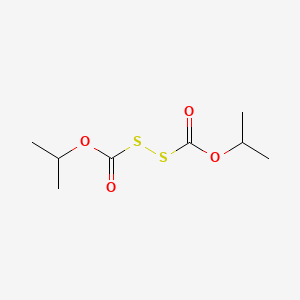
Diisopropyl xanthogen disulfide
Übersicht
Beschreibung
Diisopropyl xanthogen disulfide is a chemical compound with the CAS Number: 105-65-7 . It is also known by various other names such as isopropylxanthic disulfide, Diproxid, Diproxide, and Diisopropylxanthogen . It is used as a superaccelerator for natural rubber and latex, styrene-butadiene rubber and latex, nitrile butadiene rubber, and recycled rubber . It can also be used as a neoprene rubber modifier and an insoluble sulfur stabilizer .
Synthesis Analysis
The synthesis of Diisopropyl xanthogen disulfide involves a two-step method. The first step involves the synthesis of isopropyl xanthates, followed by oxidation preparation curing diisopropyl xanthan .Molecular Structure Analysis
The molecular formula of Diisopropyl xanthogen disulfide is C8H14O2S4 . It has a molecular weight of 238.33 .Chemical Reactions Analysis
Diisopropyl xanthogen disulfide is involved in various chemical reactions. For instance, it is used in the synthesis of sulfur heterocycles . It also plays a role in the crosslinking reaction mechanism of bromobutyl elastomer for medical device applications .Physical And Chemical Properties Analysis
Diisopropyl xanthogen disulfide is a solid at room temperature . It has a density of 1.275±0.06 g/cm3 (Predicted), a melting point of 54-56°C (lit.), and a boiling point of 316.5±25.0 °C (Predicted) . It is insoluble in water but soluble in ethanol, acetone, benzene, gasoline, and other organic solvents .Wissenschaftliche Forschungsanwendungen
1. Accelerator in Efficient Sulfur Vulcanization of Natural Rubber Compounds
- Summary of Application: DIXDS is used as a potential accelerator in the efficient sulfur vulcanization of natural rubber compounds. This is particularly relevant due to emerging concerns about the use of nitrosamine evolving accelerators, making safer alternatives desirable for the rubber industry .
- Methods of Application: The study investigated the cure characteristics, physicomechanical properties, crosslink density, aging, dynamic mechanical, and thermal properties of vulcanizates prepared with two nitrosamine safe binary accelerator systems containing DIXDS and tetrabenzyl thiuram disulfide (TBzTD), and DIXDS and dibenzyl dithiocarbamate (ZBeC) .
- Results or Outcomes: A synergistic effect in both cure and physicomechanical properties was observed for all the combinations of the two accelerator systems. The composition containing DIXDS with a lower loading (0.6 phr) of TBzTD, and ZBeC, demonstrated the highest technological performance .
2. Accelerator in Bromobutyl Elastomer for Medical Device Applications
- Summary of Application: DIXDS is used as an accelerator in the crosslinking reaction mechanism of bromobutyl elastomer, which is used in medical device applications .
3. Froth Flotation for Mineral Separation
- Summary of Application: DIXDS is used as a component for froth flotation, a process used for the separation of sulfide minerals like pyrrhotite .
- Methods of Application: In froth flotation, DIXDS is added to a mixture of ground ore particles suspended in water. The DIXDS promotes the attachment of the desired mineral particles to air bubbles, which are then skimmed off the surface of the mixture .
4. Synthesis of Sulfur Heterocycles
5. Lubricant Additive
6. Herbicide
Safety And Hazards
Eigenschaften
IUPAC Name |
O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQICJTBOCQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SSC(=S)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871588 | |
| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl xanthogen disulfide | |
CAS RN |
105-65-7 | |
| Record name | Diisopropylxanthogen disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl xanthogen disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diproxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diproxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIISOPROPYL XANTHOGEN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBY6YAH96E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












